![molecular formula C15H24O5 B584683 3-[4-[2-异丙氧基乙氧基)甲基]苯氧基]-1,2-丙二醇 CAS No. 1797024-50-0](/img/no-structure.png)

3-[4-[2-异丙氧基乙氧基)甲基]苯氧基]-1,2-丙二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

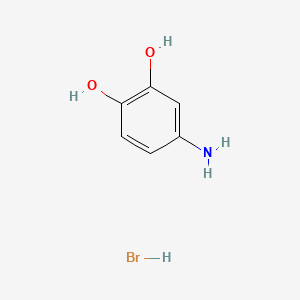

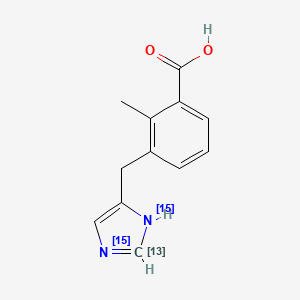

This compound is also known as Bisoprolol Related Compound D . It is used as an analytical reference material in the pharmaceutical industry . It is also a key intermediate for the synthesis of Bisoprolol , a beta-blocker used for the treatment of high blood pressure .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 4-((2-isopropoxyethoxy)methyl)phenol with dimethyl . Another method involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica .Molecular Structure Analysis

The molecular formula of this compound is C15H24O5 . Its molecular weight is 284.3481 .Chemical Reactions Analysis

During the synthesis and scale up of Bisoprolol, several related compounds will be generated . These related compounds were listed in Pharmacopoeias and hence these impurities were synthesized and their structure was well established by modern analytical techniques like 1 H-NMR, 13 C-NMR, HRMS .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 284.3481 and a molecular formula of C15H24O5 .科学研究应用

Synthesis of β-Blockers

The compound is crucial in the synthesis of β-blockers like (S)-Bisoprolol , which are medications commonly used to treat hypertension and heart failure . The synthesis involves a chemoenzymatic protocol that yields the drug in high enantiomeric excess, indicating its importance in producing medications with fewer side effects and higher efficacy .

Enantiopure Drug Production

It serves as a building block for producing enantiopure drugs. The enantiomeric purity of drugs is vital for their safety and effectiveness. The compound is used in a transesterification reaction catalyzed by lipase B from Candida antarctica, resulting in the R-chlorohydrin with high enantiomeric purity . This step is essential for obtaining drugs like (S)-Bisoprolol with high enantiomeric excess.

Improved Pharmaceutical Synthesis Processes

An improved process for the preparation of this compound has been patented, which underscores its value as an intermediate in the synthesis of Bisoprolol and its pharmaceutically acceptable salts . This process highlights the ongoing efforts to optimize the synthesis of valuable pharmaceuticals.

Organic Synthesis Intermediates

The compound is used as an intermediate in many organic syntheses. Its role in the preparation of various therapeutically useful chemical compounds cannot be overstated, as it contributes to the development of a broad spectrum of medications .

Chiral Chromatography

In the field of chiral chromatography, the compound can be used to produce enantiopure building blocks. Chiral chromatography is a method used to separate enantiomers, which is crucial in the pharmaceutical industry to ensure the production of pure enantiomers for therapeutic use .

Catalysis Research

The compound is involved in catalysis research, particularly in studies exploring the use of biological catalysts like enzymes. The research on its transesterification reaction catalyzed by lipase B is an example of its application in understanding and improving enzymatic reactions .

Medicinal Chemistry

In medicinal chemistry, the compound is used to develop new therapeutic agents. Its role in the synthesis of β-blockers is just one example of its application in creating medications that can treat a variety of conditions .

Chemical Material Sciences

Lastly, the compound finds application in chemical material sciences, where it is used in the synthesis of materials that may have medical applications. The process of its synthesis and the understanding of its properties are valuable for the development of new materials with potential therapeutic benefits .

作用机制

Target of Action

The primary target of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol is the β1-adrenergic receptor . These receptors are concentrated in the heart muscle cells, heart conduction tissue, and kidney juxtaglomerular cells .

Mode of Action

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol selectively targets β1-adrenergic receptors, blocking the stimulation of these receptors by epinephrine . This blocking action prevents the activation of the sympathetic nervous system’s fight-or-flight response .

Biochemical Pathways

Given its similarity to bisoprolol, a known β1-adrenergic receptor blocker, it is likely that it affects similar pathways .

Pharmacokinetics

Bisoprolol, a similar compound, is known to have a long half-life and can be used once daily to reduce the need for multiple doses .

Result of Action

The molecular and cellular effects of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol’s action are likely to be similar to those of Bisoprolol. By blocking β1-adrenergic receptors, it prevents the activation of the sympathetic nervous system’s fight-or-flight response, which can lead to a reduction in heart rate and blood pressure .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of 3-phenoxy-1,2-propanediol with 2-isopropoxyethyl chloride in the presence of a base to form the intermediate, 3-[4-(2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol. The intermediate is then treated with a strong base to remove the protecting group and yield the final product, 3-[4-[2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol.", "Starting Materials": [ "3-phenoxy-1,2-propanediol", "2-isopropoxyethyl chloride", "Base", "Strong base" ], "Reaction": [ "Step 1: 3-phenoxy-1,2-propanediol is reacted with 2-isopropoxyethyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide, at room temperature.", "Step 2: The reaction mixture is stirred for several hours until the intermediate, 3-[4-(2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, is formed.", "Step 3: The intermediate is then treated with a strong base, such as sodium hydride, in an aprotic solvent, such as dimethyl sulfoxide, at elevated temperature.", "Step 4: The reaction mixture is stirred for several hours until the protecting group is removed and the final product, 3-[4-[2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, is formed.", "Step 5: The final product is purified by standard techniques, such as column chromatography, to yield the pure compound." ] } | |

CAS 编号 |

1797024-50-0 |

产品名称 |

3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol |

分子式 |

C15H24O5 |

分子量 |

284.352 |

IUPAC 名称 |

3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol |

InChI |

InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3 |

InChI 键 |

CDBFGJHSYVVSCA-UHFFFAOYSA-N |

SMILES |

CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)